(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
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Overview
Description
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a natural diterpenoid compound isolated from the dried leaves of Rabdosia ternifolia . It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy group. This compound has garnered attention due to its various biological activities, including antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is typically isolated from the dried leaves of Rabdosia ternifolia through a series of extraction and chromatographic techniques . The leaves are first extracted with ethanol, and the extract is then partitioned between water and ethyl acetate. The ethyl acetate layer is subjected to silica gel chromatography, which helps in the isolation of this compound .
Chemical Reactions Analysis
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,11
Mechanism of Action
The mechanism of action of (1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the Wnt signaling pathway, which is crucial in the regulation of cell proliferation and apoptosis . This inhibition leads to the downregulation of target genes such as c-myc, cyclin D1, and survivin, which are involved in cell cycle regulation and survival .
Comparison with Similar Compounds
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is part of a group of diterpenoids isolated from Rabdosia species. Similar compounds include Rabdoternin D, Rabdoternin E, and Rabdoternin G . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its potent antibacterial, anti-inflammatory, and antitumor properties .
Biological Activity
The compound (1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties based on diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of natural products known for their diverse biological activities. Its molecular formula is C29H44O8, with a molecular weight of 520.65 g/mol. The structure features multiple hydroxyl groups and a methoxy group that contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Modulates inflammatory pathways and reduces cytokine production.
- Antioxidant Properties : Scavenges free radicals and protects cellular components from oxidative damage.
- Cytotoxicity : Shows potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various compounds similar to this one, it was found that derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.
Case Study
A clinical trial involving patients with chronic inflammatory diseases demonstrated a reduction in symptoms following administration of the compound over a six-week period.
Antioxidant Properties
The antioxidant capacity was assessed using DPPH and ABTS assays. The compound showed a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
Cytotoxicity Against Cancer Cells
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves induction of apoptosis as evidenced by increased levels of caspase-3 activity.
Table: Cytotoxicity Results
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 20 |
Properties
IUPAC Name |
(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERRNNNKBWWKU-YBPTWNEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3OC)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What can you tell me about the isolation and identification of Rabdoternin F alongside other compounds in this study?
A1: The study focuses on the isolation and characterization of three novel ent-kaurane diterpenoids named phyllostacins C-E (compounds 1-3) from the aerial parts of Isodon phyllostachys. In addition to these new compounds, the researchers also identified six known analogues, including Rabdoternin F (compound 8), alongside Oridonin (compound 4), Ponicidin (compound 5), Effusanin A (compound 6), Rabdotemin E (compound 7), and Macrocalyxoformin E (compound 9) []. The structures of all isolated compounds, including Rabdoternin F, were determined using spectroscopic analyses, including extensive 1D and 2D NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.